molecular formula C10H9ClN2S B1197872 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 82632-77-7

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B1197872
CAS RN: 82632-77-7
M. Wt: 224.71 g/mol
InChI Key: IEJGVSUOFMBPJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves several key steps, including the construction of the thiazole ring and the introduction of the 4-chlorophenyl group. A study by Šmelcerović et al. (2019) outlined the synthesis of related 4-(4-chlorophenyl)thiazol-2-amines, highlighting methods that could potentially be applied to the synthesis of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine. These methods involve cyclization reactions and the use of specific reagents to introduce functional groups at targeted positions on the thiazole ring (Šmelcerović et al., 2019).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, has been studied using various spectroscopic techniques and single-crystal X-ray diffraction. Kerru et al. (2019) reported on the structure of a similar compound, demonstrating the utility of density functional theory (DFT) calculations for understanding bond lengths, bond angles, and electronic properties (Kerru et al., 2019). These studies are crucial for elucidating the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical reactivity of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is influenced by its functional groups and molecular structure. The presence of the chlorophenyl and thiazolamine groups suggests potential for nucleophilic substitution reactions, as well as interactions with enzymes and receptors in biological systems. Sah et al. (2014) described the synthesis and reactions of related thiazole derivatives, providing insights into the types of chemical transformations that 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine might undergo (Sah et al., 2014).

Physical Properties Analysis

The physical properties of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, such as melting point, solubility, and crystalline form, are essential for its formulation and application. These properties depend on the compound's molecular structure and intermolecular forces. Studies on similar thiazole compounds provide a basis for predicting the physical characteristics of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, including its behavior in different solvents and under varying temperatures (Nadaf et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for its use in chemical synthesis and drug development. The compound's thiazole ring and chlorophenyl moiety contribute to its unique chemical behavior, offering opportunities for the development of novel therapeutics and materials (Chen et al., 2010).

Scientific Research Applications

Corrosion Inhibition

Research indicates that thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, exhibit significant performances as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations have been employed to predict the inhibition performances of these compounds, showing theoretical data in agreement with experimental results (Kaya et al., 2016).

Anti-inflammatory Activity

N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been investigated for their anti-inflammatory properties through direct inhibition of 5-lipoxygenase (LOX), an enzyme involved in leukotriene synthesis related to inflammation-related diseases such as asthma and rheumatoid arthritis (Suh et al., 2012).

Antimicrobial Agents

Several studies have focused on synthesizing thiazole derivatives for antimicrobial applications. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has shown some degree of anti-tobacco mosaic virus activity, indicating potential antiviral applications for thiazole derivatives (Chen et al., 2010).

Neurodegenerative Therapeutics

Newly synthesized 4-(4-chlorophenyl)thiazol-2-amines have been evaluated for their inhibitory properties towards bovine pancreatic DNase I, presenting a foundation for the development of novel Alzheimer's therapeutics based on dual 5-LO and DNase I inhibition with anti-inflammatory properties (Šmelcerović et al., 2019).

Drug Transport

Research on gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex has unveiled a novel system for drug transport, enhancing the solubility and stability of thiazole drugs for therapeutic applications (Asela et al., 2017).

properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJGVSUOFMBPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349856
Record name 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine

CAS RN

82632-77-7
Record name 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(4-chlorophenyl)-5-methylthiazole
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